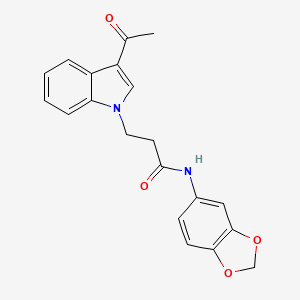

3-(3-acetyl-1H-indol-1-yl)-N-(1,3-benzodioxol-5-yl)propanamide

CAS No.:

Cat. No.: VC9669567

Molecular Formula: C20H18N2O4

Molecular Weight: 350.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H18N2O4 |

|---|---|

| Molecular Weight | 350.4 g/mol |

| IUPAC Name | 3-(3-acetylindol-1-yl)-N-(1,3-benzodioxol-5-yl)propanamide |

| Standard InChI | InChI=1S/C20H18N2O4/c1-13(23)16-11-22(17-5-3-2-4-15(16)17)9-8-20(24)21-14-6-7-18-19(10-14)26-12-25-18/h2-7,10-11H,8-9,12H2,1H3,(H,21,24) |

| Standard InChI Key | AYLNMTAKUNAQDS-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C1=CN(C2=CC=CC=C21)CCC(=O)NC3=CC4=C(C=C3)OCO4 |

Introduction

3-(3-acetyl-1H-indol-1-yl)-N-(1,3-benzodioxol-5-yl)propanamide is a complex organic compound featuring both indole and benzodioxole moieties. This compound is of interest in pharmacology and medicinal chemistry due to its unique structural characteristics, which may confer specific biological activities.

Key Features:

-

Molecular Formula: C20H18N2O4

-

Molecular Weight: Approximately 350.4 g/mol

-

Synonyms: Includes 3-(3-acetylindol-1-yl)-N-(1,3-benzodioxol-5-yl)propanamide, 1219549-59-3, EiM08-13340, STL468694, AKOS016375083 .

Synthesis Methods

While specific synthesis protocols for 3-(3-acetyl-1H-indol-1-yl)-N-(1,3-benzodioxol-5-yl)propanamide are not detailed in the available literature, the synthesis of similar compounds typically involves multi-step organic reactions. These may include condensation reactions, acylation, and amidation steps.

General Synthesis Approach:

-

Starting Materials: Indole derivatives and benzodioxole structures are common starting points.

-

Reaction Conditions: Temperature, solvent choice, and reaction time are crucial for optimizing yield and purity.

-

Purification Techniques: Techniques like chromatography and crystallization are used to isolate the final product.

Analytical Techniques

To confirm the identity and purity of 3-(3-acetyl-1H-indol-1-yl)-N-(1,3-benzodioxol-5-yl)propanamide, analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed.

Analytical Data:

| Technique | Description |

|---|---|

| NMR | Provides detailed information about the molecular structure, including proton and carbon environments. |

| MS | Offers molecular weight confirmation and structural insights through fragmentation patterns. |

Potential Biological Activities

Given its structural features, 3-(3-acetyl-1H-indol-1-yl)-N-(1,3-benzodioxol-5-yl)propanamide may exhibit biological activities similar to those of other indole and benzodioxole derivatives. These could include interactions with serotonin receptors or other neurotransmitter systems.

Potential Applications:

-

Pharmacology: Potential use in developing new drugs targeting neurological disorders.

-

Medicinal Chemistry: Further research could explore its utility in designing compounds with specific biological activities.

Future Research Directions:

-

Biological Assays: Conduct binding affinity assays or cellular assays to assess biological activity.

-

Structure-Activity Relationship (SAR) Studies: Modify the compound's structure to optimize its biological properties.

-

Pharmacokinetic Studies: Investigate absorption, distribution, metabolism, and excretion (ADME) properties to assess drug-like potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume